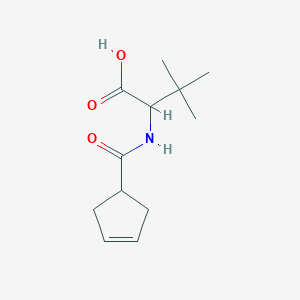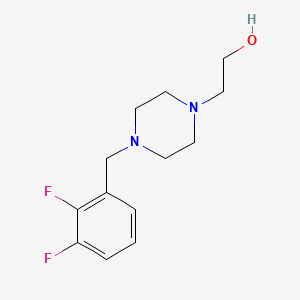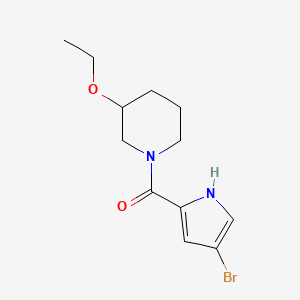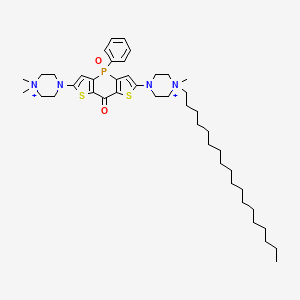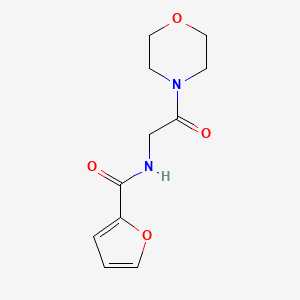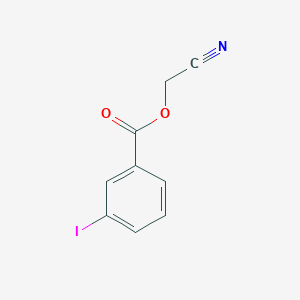![molecular formula C15H17N3O4 B14904419 2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14904419.png)
2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Morpholino-3-oxopropyl)-2,3-dihydrophthalazine-1,4-dione is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Morpholino-3-oxopropyl)-2,3-dihydrophthalazine-1,4-dione typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Phthalazine Core: The phthalazine core is introduced through a cyclization reaction involving appropriate precursors.
Attachment of the Oxopropyl Group: The oxopropyl group is attached via a nucleophilic substitution reaction, where the morpholine nitrogen attacks a suitable electrophile, such as an α-haloacid chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled synthesis and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product.
化学反応の分析
Types of Reactions
2-(3-Morpholino-3-oxopropyl)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where the morpholine nitrogen can attack electrophilic centers.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted morpholine derivatives.
科学的研究の応用
2-(3-Morpholino-3-oxopropyl)-2,3-dihydrophthalazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-(3-Morpholino-3-oxopropyl)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
N-(3-Morpholino-3-oxopropyl)phthalimide: Shares the morpholine and phthalazine core but differs in the functional groups attached.
2-(3-Morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: Contains a similar morpholine ring but has a different core structure.
特性
分子式 |
C15H17N3O4 |
|---|---|
分子量 |
303.31 g/mol |
IUPAC名 |
3-(3-morpholin-4-yl-3-oxopropyl)-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C15H17N3O4/c19-13(17-7-9-22-10-8-17)5-6-18-15(21)12-4-2-1-3-11(12)14(20)16-18/h1-4H,5-10H2,(H,16,20) |
InChIキー |
REXGQFYLVWDXMC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


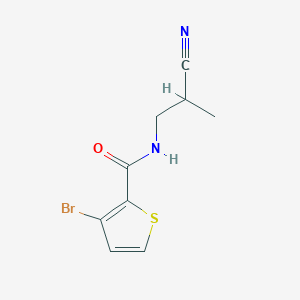
![1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate](/img/structure/B14904343.png)
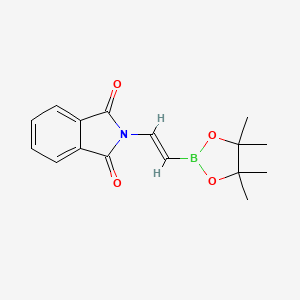
![3-[3,5-bis(trifluoromethyl)phenyl]-2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline](/img/structure/B14904350.png)
![N-phenyl-N-[2-(2-propynyloxy)benzyl]amine](/img/structure/B14904356.png)

